{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide
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Overview
Description
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide is a chemical compound with the molecular formula C8H10N4.2BrH and a molecular weight of 324.02 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine core, making it a valuable scaffold in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide involves several steps, typically starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The final step involves the introduction of the methanamine group and the formation of the dihydrobromide salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
Imidazo[1,2-a]pyridine: Similar in structure but with different biological and chemical properties.
Imidazo[1,2-a]pyrimidine: A broader class of compounds with varying substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2BrH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;;/h2-3,5H,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMOHFYJOSVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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